molecular formula C12H15NO3 B2995806 N-(3-ethoxyphenyl)-3-oxobutanamide CAS No. 473827-10-0

N-(3-ethoxyphenyl)-3-oxobutanamide

Cat. No.: B2995806
CAS No.: 473827-10-0
M. Wt: 221.256
InChI Key: FSGHHCNHNJYYHE-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-3-oxobutanamide typically involves the reaction of 3-ethoxyaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

N-(3-ethoxyphenyl)-3-oxobutanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethoxyphenyl)acetamide: Similar in structure but lacks the 3-oxobutanamide moiety.

    N-(3-methoxyphenyl)-3-oxobutanamide: Similar but with a methoxy group instead of an ethoxy group.

    N-(3-ethoxyphenyl)-2-oxobutanamide: Similar but with a different position of the oxo group

Uniqueness

N-(3-ethoxyphenyl)-3-oxobutanamide is unique due to the presence of both the ethoxy group and the 3-oxobutanamide moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-(3-ethoxyphenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-11-6-4-5-10(8-11)13-12(15)7-9(2)14/h4-6,8H,3,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGHHCNHNJYYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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